molecular formula C14H15N3O3S2 B256064 Ethyl 2-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B256064
M. Wt: 337.4 g/mol
InChI Key: WROHBSBRBFPAGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, commonly known as TBCO-ET, is a chemical compound that has been extensively studied for its potential applications in scientific research. TBCO-ET is a synthetic compound that belongs to the class of benzothiophene derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of TBCO-ET is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. TBCO-ET has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. It has also been found to inhibit the activity of various kinases, including Akt and ERK, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
TBCO-ET has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis, which is programmed cell death. It has also been found to inhibit the activity of acetylcholinesterase, which is involved in the development of Alzheimer's disease. TBCO-ET has also been found to exhibit anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using TBCO-ET in lab experiments is its potential as a therapeutic agent for various diseases. It has been extensively studied for its anti-cancer and anti-Alzheimer's disease properties and has shown promising results in preclinical studies. However, one of the limitations of using TBCO-ET in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on TBCO-ET. One area of research is the development of more efficient synthesis methods that can increase the yield of TBCO-ET and improve its solubility. Another area of research is the development of TBCO-ET derivatives that can improve its pharmacokinetic properties and increase its efficacy as a therapeutic agent. Additionally, further studies are needed to fully understand the mechanism of action of TBCO-ET and its potential applications in various diseases.

Synthesis Methods

The synthesis of TBCO-ET involves the reaction of ethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with thiosemicarbazide and phosphorous oxychloride. The resulting product is then treated with hydrazine hydrate to yield TBCO-ET.

Scientific Research Applications

TBCO-ET has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its use as a potential therapeutic agent for various diseases, including cancer and Alzheimer's disease. TBCO-ET has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the development of Alzheimer's disease.

properties

Product Name

Ethyl 2-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Molecular Formula

C14H15N3O3S2

Molecular Weight

337.4 g/mol

IUPAC Name

ethyl 2-(thiadiazole-4-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C14H15N3O3S2/c1-2-20-14(19)11-8-5-3-4-6-10(8)22-13(11)15-12(18)9-7-21-17-16-9/h7H,2-6H2,1H3,(H,15,18)

InChI Key

WROHBSBRBFPAGT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CSN=N3

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CSN=N3

Origin of Product

United States

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